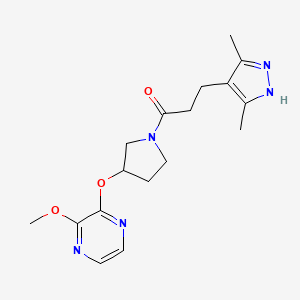
2-(1-(phenylsulfonyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(1-(phenylsulfonyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenol” is a complex organic molecule that contains a phenol group (a benzene ring with a hydroxyl group), a pyridin-2-yl group (a benzene ring with a nitrogen atom), and a dihydro-1H-pyrazol-5-yl group (a five-membered ring with two nitrogen atoms). The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the phenol group might undergo reactions like E1 or E2 elimination, the pyridin-2-yl group might participate in electrophilic aromatic substitution, and the dihydro-1H-pyrazol-5-yl group might undergo reactions like cycloaddition .Scientific Research Applications
Antimicrobial and Antifungal Applications
Several studies have focused on the antimicrobial and antifungal properties of compounds related to 2-(1-(phenylsulfonyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenol. For instance, Alsaedi, Farghaly, and Shaaban (2019) synthesized novel pyrazolopyrimidines incorporating phenylsulfonyl groups, demonstrating significant antimicrobial activities surpassing those of reference drugs in certain cases (Alsaedi, Farghaly, & Shaaban, 2019). Similarly, Shah et al. (2014) reported on azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives with notable antibacterial and antifungal activities (Shah, Patel, Prajapati, Vaghari, & Parmar, 2014).
Anticonvulsant Properties
Research by Bhandari, Tripathi, and Saraf (2013) explored the anticonvulsant activity of new 2-pyrazoline derivatives, which included compounds structurally related to this compound. Their findings indicated appreciable activity in seizure tests, highlighting potential therapeutic applications (Bhandari, Tripathi, & Saraf, 2013).
Synthesis and Characterization
Fan et al. (2016) developed an efficient method for synthesizing novel 5-phenylsulfonyl substituted dihydro-1H-pyrazolo[3,4-b]pyridines, related to the compound . This study contributes to the understanding of the synthesis process and chemical structure of such compounds (Fan, Ruan, Guo, Tang, & Xia, 2016).
Photoluminescence Applications
Ertl et al. (2015) discussed the use of sulfonyl-substituted cyclometallating ligands in creating green or blue emitters with potential applications in photoluminescence. These findings are relevant to the understanding of the photophysical properties of sulfonyl compounds (Ertl, Cerdá, Junquera-Hernández, Pertegás, Bolink, Constable, Neuburger, Ortí, & Housecroft, 2015).
Anticancer Potential
Razmienė et al. (2021) synthesized a library of tetrasubstituted pyrazolo[4,3-c]pyridines, closely related to the compound , and evaluated their antiproliferative activity. Their research suggests complex actions combining antiproliferative effects with the induction of cell death, indicating potential in cancer treatment (Razmienė, Řezníčková, Dambrauskienė, Ostruszka, Kubala, Žukauskaitė, Kryštof, Šačkus, & Arbačiauskienė, 2021).
Antiviral Research
Desideri et al. (2019) examined a series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines for their antiviral activity against various viruses. Their results suggest that these compounds, structurally related to this compound, are promising candidates for antiviral therapeutics (Desideri, Fioravanti, Proietti Monaco, Atzori, Carta, Delogu, Collu, & Loddo, 2019).
properties
IUPAC Name |
2-[2-(benzenesulfonyl)-5-pyridin-2-yl-3,4-dihydropyrazol-3-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c24-20-12-5-4-10-16(20)19-14-18(17-11-6-7-13-21-17)22-23(19)27(25,26)15-8-2-1-3-9-15/h1-13,19,24H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSYFFVHRPWJPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2410257.png)

![Methyl 2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2410261.png)



![[3,4-Bis(acetyloxy)-5-acetamido-6-(3-methoxyphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2410266.png)



![2-methyl-N-{2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2410272.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2410273.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2410278.png)